3-[(4-chlorophenyl)sulfonyl]-7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-CHLOROPHENYL)SULFONYL]-7-[3-(2-PROPYNYLOXY)PHENYL]-6,7-DIHYDROTHIENO[3,2-B]PYRIDIN-5(4H)-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thienopyridine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a chlorophenylsulfonyl group and a propargyloxyphenyl group further enhances its chemical reactivity and potential utility in scientific research.
Preparation Methods
The synthesis of 3-[(4-CHLOROPHENYL)SULFONYL]-7-[3-(2-PROPYNYLOXY)PHENYL]-6,7-DIHYDROTHIENO[3,2-B]PYRIDIN-5(4H)-ONE typically involves multiple steps, including the formation of the thienopyridine core and the introduction of the chlorophenylsulfonyl and propargyloxyphenyl groups. One common synthetic route involves the following steps:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyridine core.
Introduction of the Chlorophenylsulfonyl Group: This step involves the reaction of the thienopyridine core with a chlorophenylsulfonyl chloride reagent under suitable conditions.
Introduction of the Propargyloxyphenyl Group: This step involves the reaction of the intermediate product with a propargyloxyphenyl reagent under appropriate conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-[(4-CHLOROPHENYL)SULFONYL]-7-[3-(2-PROPYNYLOXY)PHENYL]-6,7-DIHYDROTHIENO[3,2-B]PYRIDIN-5(4H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenylsulfonyl group, to introduce different substituents.
Coupling Reactions: The propargyloxyphenyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-CHLOROPHENYL)SULFONYL]-7-[3-(2-PROPYNYLOXY)PHENYL]-6,7-DIHYDROTHIENO[3,2-B]PYRIDIN-5(4H)-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)SULFONYL]-7-[3-(2-PROPYNYLOXY)PHENYL]-6,7-DIHYDROTHIENO[3,2-B]PYRIDIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[(4-CHLOROPHENYL)SULFONYL]-7-[3-(2-PROPYNYLOXY)PHENYL]-6,7-DIHYDROTHIENO[3,2-B]PYRIDIN-5(4H)-ONE can be compared with other similar compounds, such as:
Thienopyridine Derivatives: These compounds share the thienopyridine core and may have different substituents, leading to variations in their chemical and biological properties.
Chlorophenylsulfonyl Compounds: These compounds contain the chlorophenylsulfonyl group and may have different core structures, affecting their reactivity and applications.
Propargyloxyphenyl Compounds:
The uniqueness of 3-[(4-CHLOROPHENYL)SULFONYL]-7-[3-(2-PROPYNYLOXY)PHENYL]-6,7-DIHYDROTHIENO[3,2-B]PYRIDIN-5(4H)-ONE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16ClNO4S2 |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(3-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C22H16ClNO4S2/c1-2-10-28-16-5-3-4-14(11-16)18-12-20(25)24-21-19(13-29-22(18)21)30(26,27)17-8-6-15(23)7-9-17/h1,3-9,11,13,18H,10,12H2,(H,24,25) |
InChI Key |
AXFSODYPTIRHRG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.